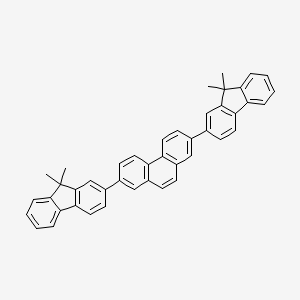![molecular formula C17H17BBrNO2 B12519583 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide CAS No. 784146-25-4](/img/structure/B12519583.png)
1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide is a chemical compound known for its unique structure and properties. This compound features a quinolinium core substituted with a boronophenylmethyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide typically involves the following steps:
Formation of the Boronophenylmethyl Group: This step involves the preparation of the boronophenylmethyl group through a Suzuki-Miyaura coupling reaction.
Quinolinium Core Formation: The quinolinium core is synthesized through a series of reactions starting from aniline derivatives, involving cyclization and methylation steps.
Final Coupling: The final step involves coupling the boronophenylmethyl group with the quinolinium core under suitable reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline derivative.
Substitution: The boronophenylmethyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium derivatives.
Scientific Research Applications
1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide involves its interaction with specific molecular targets. The boronophenylmethyl group can form reversible covalent bonds with biomolecules, while the quinolinium core can intercalate with DNA, disrupting its function. These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene: Shares the bromide functional group but differs in its core structure and reactivity.
Methscopolamine bromide: Another bromide-containing compound with different pharmacological properties.
Uniqueness: 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide stands out due to its unique combination of a boronophenylmethyl group and a quinolinium core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
784146-25-4 |
|---|---|
Molecular Formula |
C17H17BBrNO2 |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
[4-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO2.BrH/c1-13-4-9-17-15(11-13)3-2-10-19(17)12-14-5-7-16(8-6-14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
WIKHUCFVJXODRP-UHFFFAOYSA-M |
Canonical SMILES |
B(C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


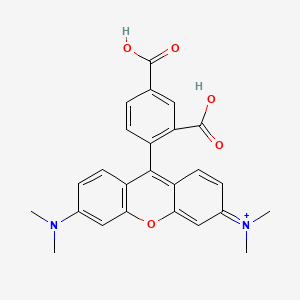

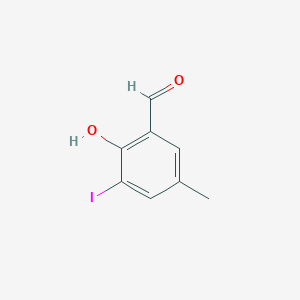

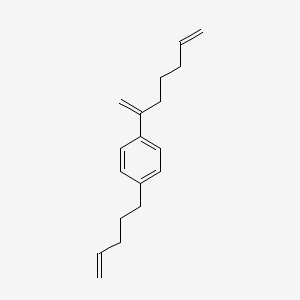
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)
![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)
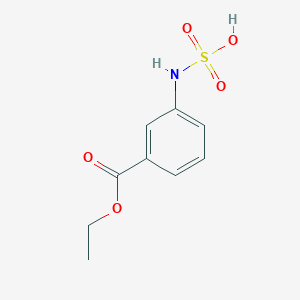
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
